molecular formula C11H8O4 B097827 2,3-Dihydroxynaphthalene-1-carboxylic acid CAS No. 16715-77-8

2,3-Dihydroxynaphthalene-1-carboxylic acid

Cat. No. B097827
CAS RN: 16715-77-8
M. Wt: 204.18 g/mol
InChI Key: WZPLEIAOQJXZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxynaphthalene-1-carboxylic acid is a chemical compound with the molecular formula C11H8O4 . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH) consisting of fused benzene rings .


Synthesis Analysis

The synthesis of 2,3-Dihydroxynaphthalene-1-carboxylic acid and its derivatives involves complex chemical reactions. One such reaction involves the microbial degradation of naphthalene and substituted naphthalenes . The enzyme 1,2-dihydroxynaphthalene dioxygenase converts 1,2-dihydroxynaphthalene to 2-hydroxychromene-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxynaphthalene-1-carboxylic acid consists of a naphthalene core with two hydroxyl groups and a carboxylic acid group . The molecular weight of this compound is 204.18 g/mol .


Chemical Reactions Analysis

The chemical reactions of 2,3-Dihydroxynaphthalene-1-carboxylic acid are complex and diverse. As a carboxylic acid, it can undergo reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

Carboxylic acids, such as 2,3-Dihydroxynaphthalene-1-carboxylic acid, exhibit strong hydrogen bonding between molecules, resulting in high boiling points . The solubility of carboxylic acids in water decreases as the carbon chain length increases .

properties

IUPAC Name

2,3-dihydroxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-8-5-6-3-1-2-4-7(6)9(10(8)13)11(14)15/h1-5,12-13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPLEIAOQJXZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168235
Record name 1-Naphthoic acid, 2,3-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxynaphthalene-1-carboxylic acid

CAS RN

16715-77-8
Record name 1-Naphthoic acid, 2,3-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016715778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16715-77-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthoic acid, 2,3-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.